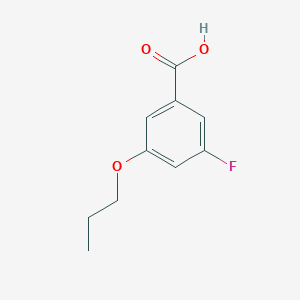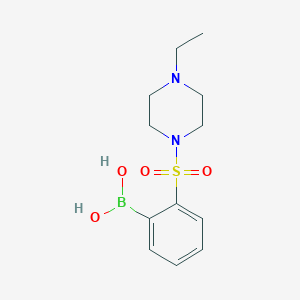![molecular formula C12H18ClNO B1406776 [1-(4-メチルフェニル)ピロリジン-3-イル]メタノール塩酸塩 CAS No. 2203715-87-9](/img/structure/B1406776.png)
[1-(4-メチルフェニル)ピロリジン-3-イル]メタノール塩酸塩
概要
説明
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with diverse applications in scientific research. It is particularly valued for its unique properties, making it useful in fields such as medicinal chemistry, pharmacology, and drug synthesis.
科学的研究の応用
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cellular processes and biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of pharmaceuticals and other chemical products
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage, which could potentially influence the compound’s action in different environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenylmethanol derivatives, such as:
Piperidine derivatives: These compounds share a similar structure and are used in similar applications.
Phenylmethanol derivatives: These compounds have similar functional groups and chemical properties
Uniqueness
What sets [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride apart is its specific combination of the pyrrolidine ring and the 4-methylphenyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in specialized research and industrial applications .
特性
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAHCDFAZQMOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)
![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)
![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)


![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1406715.png)

